ACID GREEN 20

Catalog No.
S3560899
CAS No.
5850-39-5
M.F
C22H16N6Na2O7S2
M. Wt
586.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ACID GREEN 20

CAS Number

5850-39-5

Product Name

ACID GREEN 20

IUPAC Name

disodium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

Molecular Formula

C22H16N6Na2O7S2

Molecular Weight

586.5 g/mol

InChI

InChI=1S/C22H18N6O7S2.2Na/c23-13-6-8-15(9-7-13)26-27-20-16(36(30,31)32)10-12-11-17(37(33,34)35)21(22(29)18(12)19(20)24)28-25-14-4-2-1-3-5-14;;/h1-11,29H,23-24H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

VGCGYVHOTSGFBE-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[Na+].[Na+]

The exact mass of the compound Disodium 4-amino-3-((4-aminophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is 586.03172778 g/mol and the complexity rating of the compound is 1020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • PubChem: A search for the compound on PubChem, a database of chemical information maintained by the National Institutes of Health, yields no results for ongoing research or specific applications.

  • ECHA: The European Chemicals Agency (ECHA) also has limited information on the substance, though it does provide a registry number. This suggests the compound may be undergoing regulatory evaluation but doesn't confirm any specific research applications. ECHA - European Union:

Acid Green 20 is a synthetic dye belonging to the class of acid dyes, characterized by its vibrant green color. It appears as a dark green to black powder and is primarily soluble in water but shows limited solubility in organic solvents such as alcohols . This dye is widely used in various applications, particularly in the textile industry, for dyeing wool, silk, and nylon fabrics. Its chemical structure includes multiple aromatic rings and functional groups, which contribute to its color properties and reactivity.

Involving diazotization and coupling reactions. Typically, the synthesis begins with an aromatic amine that is diazotized using nitrous acid. This diazonium salt is then coupled with another aromatic compound under acidic conditions to form the final dye product. The process requires careful control of temperature and pH to ensure optimal yield and purity of the dye .

Research indicates that Acid Green 20 can exhibit toxicity towards aquatic organisms. Its presence in wastewater poses environmental risks due to potential bioaccumulation and toxicity to aquatic life. Studies have shown that the dye can affect the growth and reproduction of various microorganisms . Moreover, the dye's persistence in the environment raises concerns about its long-term ecological impact.

The primary applications of Acid Green 20 include:

  • Textile Industry: Used for dyeing natural fibers like wool and silk.
  • Paper Industry: Employed as a colorant for paper products.
  • Cosmetics: Occasionally used in formulations for coloring purposes.
  • Biological Research: Utilized as a fluorescent marker in various scientific studies .

Studies on Acid Green 20's interactions with other compounds have demonstrated its ability to form complexes with metal ions, which can influence its color properties and stability. Additionally, research has focused on its removal from wastewater through techniques like electrocoagulation, where it interacts with aluminum or iron electrodes to facilitate its separation from water . Understanding these interactions is crucial for developing effective wastewater treatment methods.

Several compounds share structural similarities or applications with Acid Green 20. Here are some notable examples:

Compound NameChemical StructureUnique Features
Acid Green 3C37H37N2O6S2Often used as a pH indicator; reacts differently with acids.
Acid Yellow 23C19H18N4Na2O9S2Used primarily in food coloring; less toxic than Acid Green 20.
Direct Blue 1C34H34N2Na2O6S2Known for its high stability; commonly used in textile applications.

Acid Green 20 stands out due to its specific reactivity under varying pH conditions and its unique applications in both textiles and biological research . Its environmental impact also differentiates it from other dyes that may not exhibit similar toxicity profiles.

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

586.03172778 g/mol

Monoisotopic Mass

586.03172778 g/mol

Heavy Atom Count

39

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-(4-aminophenyl)diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2): ACTIVE

Dates

Last modified: 07-26-2023

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